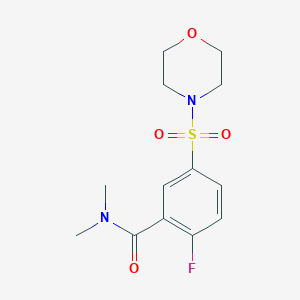
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide involves the inhibition of HDACs and CAs. HDACs catalyze the removal of acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAs by 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide leads to the reduction of bicarbonate production and the acidification of the extracellular environment, which has been shown to inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been shown to exhibit potent inhibitory activity against HDACs and CAs. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. Inhibition of CAs leads to the acidification of the extracellular environment, which has been shown to inhibit tumor growth and metastasis. Additionally, 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments include its potent inhibitory activity against HDACs and CAs, its anti-inflammatory and neuroprotective effects, and its potential therapeutic applications. The limitations of using 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
For the study of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide include the development of more potent and selective inhibitors of HDACs and CAs, the evaluation of its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases, the determination of its pharmacokinetics and pharmacodynamics, and the investigation of its potential side effects and toxicity. Additionally, the use of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide involves the reaction between 4-methyl-3-nitroaniline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. CAs are involved in the regulation of pH balance and have been implicated in diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-6-12(8-13(9)17(19)20)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGLEAHKYDDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)
